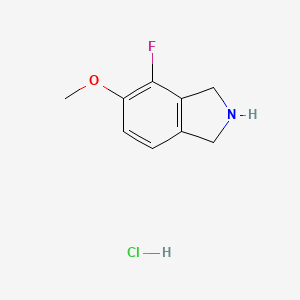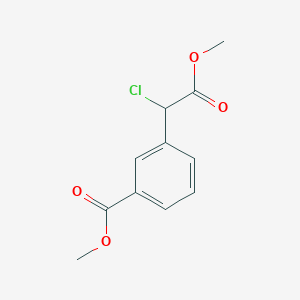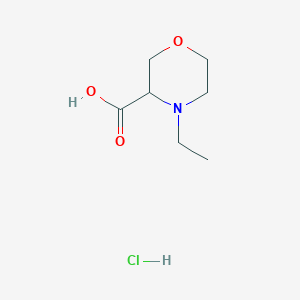
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate (DPCF) is a small molecule drug that has been used in scientific research for various applications. It is a synthetic compound that has been used to explore the biological effects of compounds in a variety of biological systems. DPCF is a low-molecular-weight compound that is relatively non-toxic and has been used in a range of research applications.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate has been used in a variety of scientific research applications. It has been used to explore the effects of compounds on the human body, as well as to study the effects of drugs on the body. It has been used to investigate the effects of drugs on the central nervous system, as well as to explore the effects of drugs on the cardiovascular system. Additionally, 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate has been used in research to explore the effects of drugs on the immune system, as well as to investigate the effects of drugs on cancer cells.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate is not fully understood. However, it is believed that 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate may interact with certain proteins in the body, leading to changes in their activity. This could lead to changes in the expression of certain genes, which could then lead to changes in the activity of certain enzymes. It is also possible that 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate may interact with certain receptors in the body, leading to changes in their activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate are not fully understood. However, research has suggested that 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate may have a range of effects on the body. It has been suggested that 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate may have anti-inflammatory effects, as well as anti-oxidant effects. Additionally, research has suggested that 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate may have an effect on the production of certain hormones, such as testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate in laboratory experiments include its low toxicity, its relative low cost, and its ability to interact with a range of proteins and receptors. Additionally, 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate can be synthesized easily and is relatively stable in a range of conditions. The limitations of using 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate in laboratory experiments include its potential to interact with a range of proteins and receptors, which can lead to unpredictable results. Additionally, it is not known whether the effects of 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate are the same in different biological systems.
Direcciones Futuras
For research on 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research is needed to explore the potential for 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate to be used as a therapeutic agent. Other potential future directions include exploring the potential for 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate to be used as a diagnostic tool, as well as exploring the potential for 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate to be used as a drug delivery system.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4,4-difluorocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4/c12-11(13)5-3-7(4-6-11)10(17)18-14-8(15)1-2-9(14)16/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJPFFZFTQYRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)ON2C(=O)CCC2=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147235 | |
| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate | |
CAS RN |
1369515-34-3 | |
| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1369515-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)




![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
